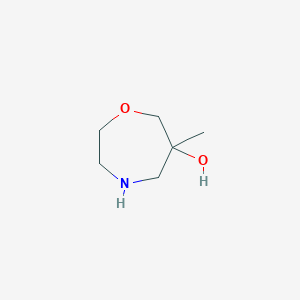

6-Methyl-1,4-oxazepan-6-ol

Description

Overview of Seven-Membered Heterocycles in Organic Chemistry

Seven-membered heterocyclic compounds, which contain one or more heteroatoms such as nitrogen, oxygen, or sulfur within a seven-membered ring, are significant motifs in organic synthesis. thieme-connect.com Their non-planar, flexible conformations present unique stereochemical challenges and opportunities for chemists. While some monocyclic seven-membered heterocycles, like oxepines and thiepines, have limited commercial applications due to their instability, their derivatives are integral to numerous biologically active molecules. slideshare.net The synthesis of these larger ring systems often involves specialized strategies, including ring-expansion reactions of smaller, more readily available five- or six-membered rings. researchgate.net

The 1,4-Oxazepane (B1358080) Core Structure: Academic Relevance in Heterocyclic Synthesis

The 1,4-oxazepane ring system, a seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4, is a scaffold of considerable interest in medicinal chemistry and heterocyclic synthesis. researchgate.net This interest stems from the presence of the 1,4-oxazepane core in various biologically active compounds, including some clinically used drugs. researchgate.netresearchgate.net The synthesis of the 1,4-oxazepane ring can be approached through various methods, including intramolecular cyclization reactions. researchgate.net The unique conformational dynamics of the seven-membered ring can significantly influence a molecule's interaction with biological targets.

Positioning of 6-Methyl-1,4-oxazepan-6-ol within Oxazepane Chemical Research

Within the family of 1,4-oxazepanes, 6-Methyl-1,4-oxazepan-6-ol has emerged as a noteworthy compound. evitachem.com Its structure is characterized by a 1,4-oxazepane backbone with a methyl group and a hydroxyl group attached to the same carbon atom (C6). evitachem.comontosight.ai This tertiary alcohol functionality within the heterocyclic ring makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules. The hydrochloride salt of this compound is also frequently utilized in research and development. bldpharm.comachemblock.combldpharm.comaksci.com The specific arrangement of functional groups in 6-Methyl-1,4-oxazepan-6-ol offers distinct possibilities for creating diverse derivatives with potential applications in various areas of chemical and pharmaceutical research. ontosight.aiontosight.ai

The following table provides a summary of the key identifiers for 6-Methyl-1,4-oxazepan-6-ol and its hydrochloride salt.

| Identifier | 6-Methyl-1,4-oxazepan-6-ol | 6-Methyl-1,4-oxazepan-6-ol hydrochloride |

| Molecular Formula | C6H13NO2 | C6H14ClNO2 bldpharm.com |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol bldpharm.com |

| CAS Number | Varies by stereoisomer | 1823315-50-9 bldpharm.com |

The study of 6-Methyl-1,4-oxazepan-6-ol and its derivatives continues to be an active area of investigation, with ongoing efforts to develop efficient synthetic routes and explore its potential in various scientific domains. The unique structural features of this compound position it as a valuable tool for medicinal chemists and organic synthesists alike.

Properties

IUPAC Name |

6-methyl-1,4-oxazepan-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(8)4-7-2-3-9-5-6/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIHMRZYVBLDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methyl 1,4 Oxazepan 6 Ol and Its Stereoisomers

Strategies for 1,4-Oxazepane (B1358080) Ring System Construction

The formation of the 1,4-oxazepane ring is a key challenge for chemists. The enantioselective construction of this seven-membered heterocycle is particularly difficult due to unfavorable kinetics and thermodynamics associated with forming a less-ordered ring-closing transition state. nih.govacs.org Various strategies have been developed to overcome these hurdles, ranging from classical cyclization reactions to innovative biocatalytic methods.

Cyclization Reactions of Amino Alcohols with Epoxides and Derivatives

A foundational strategy for constructing the 1,4-oxazepane backbone involves the reaction of amino alcohols with epoxides. This method relies on the nucleophilic ring-opening of an epoxide by an amine, which generates a β-amino alcohol intermediate. rroij.com This intermediate possesses the necessary hydroxyl and amino functionalities for a subsequent intramolecular cyclization to form the seven-membered ring.

The key step, the aminolysis of epoxides, can be influenced by various factors, including the choice of catalyst and reaction conditions, which control regioselectivity. rroij.com For unsymmetrical epoxides, nucleophilic attack by the amine typically occurs at the least sterically hindered carbon atom. The resulting amino alcohol can then undergo cyclization, often through dehydration or by converting the hydroxyl group into a better leaving group, to yield the 1,4-oxazepane ring. Gold(I)-catalyzed intramolecular cyclization of an amine tethered to a vinylidenecyclopropane has also been reported as a method to form the seven-membered oxazepane ring system under mild conditions.

Enzymatic Approaches to Chiral Oxazepane Systems

Enzymatic synthesis offers a powerful alternative for constructing chiral heterocyclic systems, providing high levels of stereoselectivity under mild reaction conditions. mdpi.comsemanticscholar.org Lipases, in particular, have been effectively employed due to their stability in organic solvents and their ability to catalyze regio- and enantioselective transformations without the need for cofactors. mdpi.com

A key enzymatic strategy for the synthesis of chiral 1,4-oxazepane precursors is lipase-catalyzed regioselective lactamization. spinchem.comresearchgate.net In a multi-step synthesis starting from a chiral precursor, an amino diester intermediate can be cyclized to form a seven-membered lactam. spinchem.comresearchgate.net This lactam is a critical intermediate which, after further transformations, yields the desired 1,4-oxazepane ring system. The enzyme's active site directs the cyclization to occur with high regioselectivity, favoring the formation of the seven-membered ring over other potential side products. This biocatalytic step is crucial for establishing the core heterocyclic structure with the desired chirality. spinchem.comresearchgate.net

A significant advancement in the practical application of enzymatic synthesis is the development of technologies that facilitate enzyme recovery and reuse. The SpinChem® Rotating Bed Reactor (RBR) is one such technology that has been successfully applied in lipase-catalyzed reactions. neosciencehub.comspinchem.com The RBR retains the immobilized enzyme in a packed bed within a rotating cylinder. neosciencehub.com This setup creates a continuous, convective flow of the reaction solution through the solid enzyme phase, which enhances mass transfer, minimizes reaction times, and boosts product yields. neosciencehub.comspinchem.com

The use of a rotating flow cell simplifies the work-up process, as filtration of the immobilized enzyme is not required after the reaction is complete. spinchem.comresearchgate.net This technology protects the enzyme from mechanical stress, extending its lifetime and allowing for efficient recycling over multiple batches, which is crucial for the economic viability of large-scale synthesis. researchgate.netacs.org

| Feature | Advantage | Reference |

|---|---|---|

| Enhanced Mass Transfer | Maximizes axial mixing and convective transport, leading to faster reaction kinetics and higher yields. | neosciencehub.comspinchem.com |

| Simplified Work-Up | Eliminates the need for filtration to separate the enzyme from the product solution. | spinchem.com |

| Enzyme Protection | Minimizes grinding and mechanical stress on the immobilized enzyme particles, extending their operational lifetime. | spinchem.comresearchgate.net |

| Scalability | The technology is fully scalable from laboratory research to industrial production. | neosciencehub.com |

| Versatility | Can be used with various solid phases, including immobilized enzymes, ion exchangers, and metal scavengers. | neosciencehub.comspinchem.com |

Multi-Step Synthesis from Chiral Precursors

The synthesis of enantiomerically pure 1,4-oxazepanes often necessitates a multi-step approach starting from readily available chiral building blocks. This strategy allows for the controlled installation of stereocenters and functional groups throughout the synthetic sequence.

Chiral glycidate derivatives are valuable starting materials for the asymmetric synthesis of complex molecules. For example, methyl (2R)-glycidate serves as the starting point for a seven-step synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a substituted oxazepane. spinchem.comresearchgate.net The synthesis involves the ring-opening of the chiral epoxide, followed by a series of transformations to build the necessary carbon and nitrogen framework. The chirality of the starting glycidate is preserved throughout the reaction sequence, ultimately dictating the stereochemistry of the final 1,4-oxazepane product. The key step in this sequence is the lipase-catalyzed regioselective lactamization of an amino diester intermediate to form the seven-membered ring. spinchem.comresearchgate.net

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Start with a chiral precursor. | Methyl (2R)-glycidate | spinchem.comresearchgate.net |

| 2-4 | Build the acyclic amino diester intermediate through several steps. | Various standard organic transformations | spinchem.comresearchgate.net |

| 5 | Key enzymatic cyclization to form a seven-membered lactam. | Lipase catalysis (e.g., using SpinChem® RBR) | spinchem.comresearchgate.net |

| 6 | Chemoselective reduction of the lactam moiety. | Borane reduction | spinchem.comresearchgate.net |

| 7 | Final hydrolysis to yield the target compound. | LiBr/Et3N in wet acetonitrile | spinchem.comresearchgate.net |

Sequential Functionalization and Intramolecular Ring Closure Reactions

The synthesis of the 1,4-oxazepane core often relies on a strategy involving the sequential functionalization of an acyclic precursor followed by an intramolecular ring closure reaction to form the seven-membered ring. This approach allows for the controlled installation of desired substituents before the critical cyclization step.

One common method involves the use of N-propargylamines as versatile building blocks. These precursors can undergo various transformations to introduce necessary functional groups before a cyclization event. For instance, N-propargylic β-enaminones, prepared from the addition of propargylamine to α,β-alkynic ketones, can undergo a 7-exo-dig cyclization. This process, often promoted by a catalyst like zinc chloride, leads to the formation of the 1,4-oxazepine (B8637140) ring. Subsequent reactions can then be performed on the cyclic product. researchgate.net

Another strategy involves intramolecular C-N bond coupling. In a related synthesis of 1,4-benzodiazepines, an intramolecular cross-coupling reaction catalyzed by CuI/N,N-dimethylglycine was used to form the seven-membered ring from an acyclic precursor containing a bromoaryl group and an amine. nih.gov This principle can be adapted for oxazepane synthesis by designing a precursor with an appropriate leaving group and nucleophilic oxygen and nitrogen atoms positioned to favor a seven-membered ring closure. The key is the strategic placement of reactive groups on a linear molecule to facilitate an efficient intramolecular reaction, which is a cornerstone for building complex heterocyclic systems. nih.govcityu.edu.hk

Synthesis of Specific 6-Methyl-1,4-oxazepan-6-ol Analogues and Key Intermediates

The synthesis of specific analogues and intermediates of 6-Methyl-1,4-oxazepan-6-ol is crucial for exploring its chemical space and developing derivatives with tailored properties. This often involves the use of protecting groups and the introduction of various substituents.

Preparation of N-Protected Oxazepane Systems (e.g., N-Boc Derivatives)

Protecting the nitrogen atom of the 1,4-oxazepane ring is a common and often necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various conditions and its relatively mild removal. nih.gov

The standard procedure for introducing a Boc group involves reacting the secondary amine of the oxazepane ring with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, and a suitable solvent system like acetone/water or tetrahydrofuran (THF). uky.edugoogle.com The reaction is typically carried out at room temperature or slightly below. uky.edu Once the desired transformations on other parts of the molecule are complete, the Boc group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or oxalyl chloride in methanol, to regenerate the free amine. nih.govuky.edu

Table 1: General Conditions for N-Boc Protection

| Reagent | Base | Solvent | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) | Acetone/Water | 0-40 °C |

This table presents generalized conditions for the N-Boc protection of amines, which are applicable to the 1,4-oxazepane system.

Synthesis of Halogenated and Alkylated 1,4-Oxazepan-6-ol Derivatives

The introduction of halogen atoms or alkyl groups onto the 1,4-oxazepane scaffold can significantly modify the molecule's properties. Halogenated derivatives can be synthesized by incorporating halogenated starting materials or by direct halogenation of the oxazepane ring or its precursors. For example, iodine-substituted 1,4-oxazepines have been prepared through a one-pot reaction where the cyclization of N-propargylic β-enaminones occurs in the presence of molecular iodine and a Lewis acid. researchgate.net The resulting iodinated compounds can then serve as handles for further functionalization via cross-coupling reactions. researchgate.net

Alkylated derivatives can be prepared through various methods, including the alkylation of N-protected precursors. For instance, in a synthesis of related 1,4-oxazepane-5-carboxylic acids, an immobilized N-protected homoserine derivative was alkylated with 2-bromoacetophenones. This demonstrates how alkyl groups can be introduced into the backbone of the molecule before the final ring structure is formed.

Approaches to Substituted 1,4-Oxazepanes with Varied Functionalities

Creating a library of substituted 1,4-oxazepanes requires versatile synthetic routes that can accommodate a range of functional groups. One approach is to start with functionalized building blocks. For example, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine, which already contains a carboxylic acid moiety.

Another powerful method is the use of multicomponent reactions (MCRs). The Ugi–Joullié reaction, a type of MCR, has been used to synthesize highly substituted tetrahydrobenzo[f] nih.govoxazepines, demonstrating the potential of MCRs to rapidly build complexity around the oxazepane core. researchgate.net Additionally, domino reactions provide an efficient pathway. A domino aza-Michael/SN2 cyclization has been developed for the synthesis of related 1,4-diazepinones, showcasing a strategy that could be adapted for oxazepane synthesis to introduce diverse substituents in a single, efficient step. The reaction of 2-aminophenols with alkynones also provides a route to substituted benzo[b] nih.govoxazepine derivatives.

Control of Stereochemistry in 1,4-Oxazepane Synthesis

The presence of stereocenters in molecules like 6-Methyl-1,4-oxazepan-6-ol means that control of stereochemistry is paramount for synthesizing specific stereoisomers. The construction of a seven-membered ring with high enantioselectivity is particularly challenging due to less favorable kinetics and thermodynamics compared to the formation of five- or six-membered rings. acs.org

Diastereoselective and Enantioselective Synthetic Routes

Significant progress has been made in developing both diastereoselective and enantioselective routes to synthesize chiral 1,4-oxazepane derivatives.

Enantioselective Synthesis: A notable strategy for achieving high enantioselectivity is the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes. nih.gov This metal-free process uses a chiral phosphoric acid to catalyze the ring-opening of the oxetane by an amine, leading to the formation of chiral 1,4-benzoxazepines in high yields and with excellent enantiomeric excess (ee). nih.govacs.org This method provides a powerful tool for accessing enantioenriched seven-membered N,O-heterocycles. nih.gov

Diastereoselective Synthesis: Diastereoselectivity can be controlled by the choice of reactants and reaction conditions. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the diastereoselectivity of the final product was found to be dependent on the substituents of the starting materials. Furthermore, the Ugi–Joullié multicomponent reaction has been shown to be highly diastereoselective, yielding predominantly trans configured tetrahydrobenzo[f] nih.govoxazepines. researchgate.net Interestingly, the cis isomer could also be obtained through a thermodynamically controlled base-catalyzed epimerization of the trans product, providing access to a different diastereomer. researchgate.net

Table 2: Examples of Stereoselective Syntheses for 1,4-Oxazepane Analogs

| Method | Type of Selectivity | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Desymmetrization of 3-substituted oxetanes | Enantioselective | SPINOL-derived chiral phosphoric acid | High yields (≤98%) and enantioselectivity (≤94% ee) for 1,4-benzoxazepines. | nih.gov, acs.org |

| Ugi–Joullié multicomponent reaction | Diastereoselective | Chiral cyclic imines | Highly diastereoselective formation of trans tetrahydrobenzo[f] nih.govoxazepines. | researchgate.net |

This table summarizes key findings in the stereocontrolled synthesis of heterocyclic systems related to 1,4-oxazepanes.

Selenocyclofunctionalization for Enantiopure Oxazepanes

A key strategy for the synthesis of enantiopure 1,4-oxazepane derivatives involves the use of selenocyclofunctionalization. researchgate.net This method has been successfully applied to chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine precursors to yield enantiopure 1,4-oxazepanes. researchgate.net The reaction proceeds via a 7-endo-cyclization, a process that occurs with high yields and significant diastereoselection. researchgate.net

The regio- and stereochemistry of the resulting cyclization products are highly dependent on several factors:

Substitution Pattern of the Double Bond: The nature of the substituents on the alkene moiety of the starting material directly influences the trajectory of the cyclization. researchgate.net

Nature of the Hydroxyl Group: The reactivity and steric properties of the hydroxyl group play a role in directing the stereochemical outcome. researchgate.net

Experimental Conditions: Parameters such as solvent, temperature, and the specific selenium reagent used are critical in controlling the reaction pathway and selectivity. researchgate.net

This methodology represents an effective pathway for constructing the core 1,4-oxazepane ring system with defined stereochemistry at multiple centers.

Management of Diastereomeric Ratio and Enantiomeric Excess

Controlling the diastereomeric ratio and enantiomeric excess (ee) is paramount in the synthesis of chiral molecules like 6-Methyl-1,4-oxazepan-6-ol. An effective approach for synthesizing chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. acs.org This method can afford products in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). acs.org

The management of stereoisomers often involves meticulous optimization of the reaction. In some synthetic routes, cleavage of precursors from a solid support can yield 1,4-oxazepane derivatives as a mixture of inseparable diastereomers. A subsequent step, such as the catalytic hydrogenation of a nitro group to form the corresponding anilines, can improve the separability of these diastereomers, allowing for the isolation and full characterization of the major isomers. nih.gov The choice of catalyst can be critical; for instance, using PtO₂ may be necessary to avoid undesired debromination in certain substrates. nih.gov

The following table summarizes the results from various synthetic approaches, illustrating the management of enantiomeric and diastereomeric outcomes.

| Starting Material/Precursor | Catalyst/Method | Yield | Enantiomeric/Diastereomeric Outcome |

| 3-Substituted Oxetanes | SPINOL-derived chiral phosphoric acid | ≤98% | High enantioselectivity (≤94% ee) |

| Polymer-supported Homoserine Derivative | TFA/Et₃SiH-mediated cleavage | - | Mixture of inseparable diastereomers |

| Diastereomeric Mixture of Nitro-substituted Oxazepanes | Catalytic Hydrogenation (Pd/C or PtO₂) | - | Improved separability of resulting diastereomeric anilines |

| (S)-3-iodo-2-alkyl-1-alkanols | Lipase-catalyzed acetylation (Amano AK) | 58% | ≥99% ee |

Scalable Synthetic Approaches for 1,4-Oxazepane Scaffolds

The development of scalable synthetic routes is essential for the practical application of 1,4-oxazepane scaffolds in drug discovery and development. A high-yielding, four-step synthesis has been reported that can be performed on a large scale, starting from readily available materials. acs.orgbirmingham.ac.ukbirmingham.ac.ukchemrxiv.orgacs.org

This synthetic strategy involves several key steps:

Intermediate Formation: The synthesis begins with the reaction of epichlorohydrin and a suitable β-aminoalcohol to produce a 2-chloromethyl-substituted morpholine (B109124) intermediate. acs.orgbirmingham.ac.ukbirmingham.ac.uk

Elimination Reaction: A base-mediated dehydrochlorination of this intermediate affords an exocyclic enol ether. acs.orgbirmingham.ac.ukbirmingham.ac.uk

Ring Construction: The 1,4-oxazepane ring is then constructed in two subsequent steps from this enol ether. acs.orgbirmingham.ac.ukbirmingham.ac.uk

This methodology is notable for its efficiency and scalability, providing a practical route to complex scaffolds. acs.orgacs.org For example, a 6,7-spiroacetal containing the oxazepane ring was successfully synthesized on a scale greater than 50 grams. acs.org This approach allows for the generation of diverse compound libraries based on the 1,4-oxazepane framework. birmingham.ac.ukacs.org

Implementation of Continuous Flow Reactors in Heterocyclic Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds, including 1,4-oxazepanes. flinders.edu.au These systems provide superior control over reaction parameters, enhance safety, and facilitate scalability. flinders.edu.auresearchgate.net

Key benefits of using continuous flow reactors include:

Enhanced Safety: Flow reactors confine hazardous reagents and intermediates to small volumes, minimizing risks associated with unstable compounds or exothermic reactions. flinders.edu.auresearchgate.net

Precise Control: The ability to rapidly heat and cool, along with efficient micromixing, allows for precise control over reaction conditions, often leading to higher yields and purities. flinders.edu.au

Scalability: Scaling up production is achieved by running the system for longer periods ("scale-out") rather than using larger reactors, which simplifies the transition from laboratory to production scale. researchgate.netnih.gov

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of 1,4-oxazepane scaffolds requires careful optimization of reaction conditions. Both batch and flow chemistry settings offer numerous variables that can be fine-tuned to maximize the desired outcome.

In batch synthesis, the choice of catalyst, solvent, and reagents is critical. For instance, in the synthesis of benzo-1,4-oxazepine derivatives, screening various ligands revealed that a specific derivative of 2-(2-dimethylamino-vinyl)-1H-inden-1-ol was the ideal choice for the transformation. nih.gov

In continuous flow synthesis, parameters such as residence time, temperature, pressure, and catalyst loading are key to optimization. nih.gov A telescoped two-step synthesis of Lomustine was optimized by using in-line analysis to evaluate the impact of solvent and reagent choice, achieving the first carbamylation step with a residence time of only one minute at 50 °C. nih.gov The hydrogenation of a dinitro-intermediate using a fixed-bed Pd/C catalyst in a flow system demonstrated high chemoselectivity and throughput, avoiding complex downstream separation. nih.govresearchgate.net

The following table provides examples of how reaction conditions have been optimized to improve synthetic outcomes for related heterocyclic structures.

| Reaction Type | Key Optimization Parameter(s) | Result |

| Tandem C-N Coupling/C-H Carbonylation | Ligand screening, Base (Cs₂CO₃), Temperature (100 °C) | Good yields of benzo-1,4-oxazepin-5-ones obtained. nih.gov |

| Multi-step Synthesis of 4H-benzo- acs.orgchemrxiv.org-oxazin-3-one | Transition from batch to continuous flow | Yield increased from 67% (batch) to 83% (flow). researchgate.net |

| Carbamylation/Nitrosation for Lomustine Synthesis | Flow reactor, Residence Time (1 min), Temperature (50 °C) | Rapid, efficient synthesis without isolation of intermediate. nih.gov |

| Hydrogenation of Dinitro-intermediate | Continuous flow, Pd/C fixed-bed catalyst, Low pressure/temp. | High throughput and chemoselectivity, simplified purification. nih.gov |

Mechanistic Investigations of Reactions Involving the 1,4 Oxazepane System

Ring-Opening Reaction Mechanisms of Related Epoxide Precursors

The synthesis of the 1,4-oxazepane (B1358080) ring often involves the intramolecular cyclization of a linear precursor, typically an amino alcohol. A common and effective method to generate these precursors is through the ring-opening of epoxides. Epoxides, or oxiranes, are highly reactive three-membered cyclic ethers due to significant ring strain, estimated to be around 25-29 kcal/mol. researchgate.netijcce.ac.ir This inherent instability makes them susceptible to nucleophilic attack under both acidic and basic conditions, providing a versatile entry to substituted amino alcohols that can subsequently form the oxazepane ring.

Acid-Catalyzed Ring Opening: Hybrid SN1/SN2 Mechanistic Considerations

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the leaving group potential of the hydroxyl group formed upon ring-opening. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms. For asymmetric epoxides, the regioselectivity of the attack depends on the substitution pattern.

If the epoxide carbons are primary or secondary, the nucleophile will preferentially attack the less sterically hindered carbon, a hallmark of an SN2-like pathway. However, if a tertiary carbon is present, the attack occurs predominantly at this more substituted position. This SN1-like behavior is attributed to the stabilization of the partial positive charge that develops at the tertiary carbon in the transition state. sci-hub.se The transition state is best described as a hybrid, where the C-O bond is partially broken, and the positive charge is delocalized, favoring the more substituted carbon, yet the nucleophile still attacks from the backside, leading to an anti-configuration of the resulting di-substituted product. sci-hub.se

For the synthesis of a precursor to 6-Methyl-1,4-oxazepan-6-ol, an appropriate amino alcohol can be envisioned to form via the acid-catalyzed opening of a tertiary epoxide by an amino-functionalized nucleophile. The mechanism involves the protonation of the epoxide, followed by the attack of the nitrogen nucleophile at the more substituted carbon, leading to the formation of the required amino alcohol backbone for subsequent cyclization.

Base-Catalyzed Ring Opening: SN2 Mechanisms and Nucleophilic Attack at Less Substituted Carbons

In contrast to the acid-catalyzed pathway, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. This reaction requires a strong nucleophile, as the epoxide oxygen is not protonated and remains a poor leaving group. The high ring strain of the epoxide is a key thermodynamic driving force for the reaction to proceed. researchgate.net

The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. This regioselectivity is a defining feature of the SN2 mechanism. The reaction results in an inversion of stereochemistry at the site of attack. A variety of strong nucleophiles can be employed for this transformation, including alkoxides, hydroxides, and amines. nih.gov The intramolecular cyclization of a resulting haloalkoxy amine, formed by the SN2 ring opening of an epoxide with a haloamine, is a known strategy for synthesizing morpholine (B109124) and oxazepane homologues. acs.org

Influence of Ring Strain on Oxazepane Ring Reactivity

Ring strain is a critical factor governing the reactivity of cyclic compounds. It arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and non-bonding interactions across the ring (transannular strain). ijcce.ac.ir The high reactivity of three-membered epoxides is a direct consequence of their severe angle strain, with internal bond angles of approximately 60°, far from the ideal tetrahedral angle of 109.5°. ijcce.ac.ir

Reactions at the Hydroxyl Group of 6-Methyl-1,4-oxazepan-6-ol

The hydroxyl group at the C6 position of 6-Methyl-1,4-oxazepan-6-ol is a key functional handle for further molecular elaboration. As a tertiary alcohol, its reactivity is distinct from that of primary or secondary alcohols.

Oxidation Pathways and Formation of Oxazepanone Derivatives

The oxidation of alcohols is a fundamental transformation in organic synthesis. Primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively, using a variety of reagents such as those based on chromium or iodine, like the Dess-Martin periodinane (DMP). pressbooks.pubresearchgate.netalfa-chemistry.com However, tertiary alcohols, such as 6-Methyl-1,4-oxazepan-6-ol, lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation under standard conditions that would lead to a ketone at the C6 position. pressbooks.pub

The formation of oxazepanone derivatives from this substrate would necessitate alternative pathways. For instance, the synthesis of 1,4-oxazepan-5-ones has been achieved through the cyclization of epoxyamide precursors, a strategy that builds the ketone functionality into the ring system from the start. sci-hub.seacs.org A patent describes the oxidation of a secondary alcohol in a related 1,4-oxazepane system to the corresponding ketone using Dess-Martin reagent, highlighting the feasibility for other isomers but not for the C6-tertiary alcohol itself. thieme-connect.de Therefore, direct oxidation of 6-Methyl-1,4-oxazepan-6-ol to a C6-ketone is not a standard transformation. The synthesis of related oxazepanones, such as 1,4-oxazepan-5-one (B88573) or 1,4-oxazepan-3-one, involves entirely different synthetic strategies, often starting with amino acids or employing intramolecular cyclizations of different precursors. iyte.edu.trgoogle.com

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| tert-butyl (6RS,7SR)-7-(3,4-dichlorophenyl)-6-hydroxy-1,4-oxazepane-4-carboxylate | Dess-Martin periodinane | tert-butyl (7RS)-7-(3,4-dichlorophenyl)-6-oxo-1,4-oxazepane-4-carboxylate | Not specified | thieme-connect.de |

| Generic Secondary Alcohol | Dess-Martin Periodinane (DMP) | Ketone | High | researchgate.netalfa-chemistry.com |

| Generic Secondary Alcohol | IBX/n-Bu4NBr | Ketone | Good | organic-chemistry.org |

Reduction Strategies Leading to Saturated Heterocyclic Compounds (e.g., Tetrahydrooxazepane Derivatives)

The reduction of the tertiary hydroxyl group in 6-Methyl-1,4-oxazepan-6-ol to a methylene (B1212753) group represents a deoxygenation reaction. This transformation would yield 6-methyl-1,4-oxazepane, a fully saturated derivative. The reduction of tertiary alcohols is generally challenging but can be achieved using specific methods, particularly for benzylic or other activated alcohols. thieme-connect.de

Several strategies for the hydrogenolysis of tertiary alcohols could be applied. One approach involves the use of a silane (B1218182) reducing agent, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. thieme-connect.de Another method employs hydriodic acid, generated in situ from iodine and hypophosphorous acid, which can reduce aryl carbinols to the corresponding alkanes. researchgate.net Catalytic transfer hydrogenolysis, using formic acid as a hydride source with a palladium catalyst, has also proven effective for the deoxygenation of primary, secondary, and tertiary benzylic alcohols. thieme-connect.deresearchgate.netgoogle.com These methods typically proceed through a carbocation intermediate, which is then reduced by a hydride source. researchgate.netresearchgate.net The application of these methods to 6-Methyl-1,4-oxazepan-6-ol could provide a viable route to the corresponding saturated 6-methyl-1,4-oxazepane.

| Reagent System | Substrate Type | Mechanism Notes | Reference |

|---|---|---|---|

| Triethylsilane / Trifluoroacetic Acid | Tertiary alcohols | Proceeds via carbenium ion | thieme-connect.de |

| Iodine / Hypophosphorous Acid | Aryl carbinols | In situ generation of HI; involves carbocation intermediate | researchgate.net |

| Palladium Catalyst / Formic Acid | Benzylic alcohols (primary, secondary, tertiary) | Catalytic transfer hydrogenolysis | researchgate.netgoogle.com |

| Zinc Iodide / Sodium Cyanoborohydride | Benzylic, allylic, and tertiary alcohols | Reductive deoxygenation | acs.org |

Derivatization Strategies and Analogue Synthesis for 6 Methyl 1,4 Oxazepan 6 Ol

Synthesis of N-Substituted 1,4-Oxazepan-6-ol Derivatives

Modification at the nitrogen atom of the 1,4-oxazepane (B1358080) ring is a primary strategy for modulating the molecule's properties. This is often achieved through standard alkylation or reductive amination procedures.

The introduction of a benzyl (B1604629) group at the nitrogen atom (N-benzylation) is a common derivatization technique. Synthetically, N-benzyl derivatives of 1,4-oxazepanes have been prepared through various routes, including as by-products in certain reactions. rsc.org For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to 4-benzyl-6-phenoxy-1,4-oxazepanes through a ring expansion mechanism involving an aziridinium (B1262131) cation intermediate. rsc.org

The benzyl group significantly alters the molecular properties of the oxazepane scaffold. Its primary influence is the enhancement of hydrophobicity due to the aromatic ring. This increased lipophilicity can be a critical factor in modifying a compound's pharmacokinetic profile, potentially improving its ability to cross the blood-brain barrier. However, this often comes at the cost of reduced aqueous solubility. Benzyl-substituted variants are also valuable intermediates in chiral synthesis, aiding in the production of enantiomerically pure compounds.

Table 1: Influence of Benzyl Substitution on 1,4-Oxazepane Derivatives

| Property | Influence of Benzyl Group | Rationale | Citation |

|---|---|---|---|

| Hydrophobicity | Increased | Introduction of an aromatic, nonpolar moiety. | |

| Aqueous Solubility | Decreased | The increased hydrophobic character reduces interaction with water. |

| Synthetic Utility | Chiral Synthesis Intermediate | Facilitates the preparation and separation of enantiopure compounds. | |

Beyond benzylation, the synthesis of N-methyl and other N-alkyl analogues provides a means to fine-tune the steric and electronic properties of the 1,4-oxazepane nitrogen. A widely applied method for N-methylation of secondary amines involves the use of sodium hydride and a methylating agent like methyl iodide. monash.edu This method is broadly applicable to N-acyl and N-carbamoyl amino acids and can be adapted for heterocyclic amines. monash.edu Another approach is the use of diazomethane (B1218177) under neutral conditions for N-methylating amino acid sulfonamides. monash.edu The existence of compounds such as 2-(4-Methyl-1,4-oxazepan-6-yl)ethanol confirms that N-methylation is a practiced modification for this scaffold. nih.gov

Alkylation can also be achieved using various alkyl halides in the presence of a non-nucleophilic base and a phase-transfer catalyst, which facilitates the reaction. monash.edu These substitutions at the nitrogen atom are crucial for exploring structure-activity relationships, as they directly impact the basicity and steric bulk of the amine, which can influence receptor binding and metabolic stability.

Functionalization at the Hydroxyl Group (C6-Position) of 6-Methyl-1,4-oxazepan-6-ol

The tertiary hydroxyl group at the C6 position is a key site for chemical modification, offering a handle for introducing a wide range of functional groups to diversify the molecular structure. dntb.gov.ua

Esterification and amidation are fundamental reactions for derivatizing the C6-hydroxyl group. The hydroxyl group can be converted into an ester by reacting it with a carboxylic acid or an activated carboxylic acid derivative (like an acyl chloride or anhydride). organic-chemistry.org Various modern coupling reagents can facilitate this transformation under mild conditions. organic-chemistry.orgbeilstein-journals.org For example, triphenylphosphine (B44618) oxide has been shown to catalyze esterification and amidation, proving effective even for hindered starting materials. organic-chemistry.org

Similarly, amidation can be achieved by first converting the hydroxyl group to a leaving group and then displacing it with an amine, or more commonly, by coupling the oxazepane scaffold to a molecule containing a carboxylic acid, which is then activated for reaction with an amine. The hydroxymethyl group on related oxazepane structures is noted as a versatile site for such functionalization. These reactions are pivotal for creating libraries of compounds with diverse side chains, which can be screened for enhanced biological activity.

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Catalyst | Description | Citation |

|---|---|---|---|

| Esterification | Carboxylic Acids with Cobalt(II) chloride | Catalyzes acetylation and other esterifications without needing to remove water. | organic-chemistry.org |

| Amidation/Esterification | Triphenylphosphine oxide | Catalyzes the formation of amides and esters, including dipeptides, without racemization. | organic-chemistry.org |

| Amidation | Allenones | Act as coupling reagents for one-pot, two-step amidation via an enol ester intermediate. | beilstein-journals.org |

The formation of ethers from the tertiary C6-hydroxyl group introduces a stable, less polar linkage. While direct etherification of tertiary alcohols can be challenging, specific synthetic routes can be employed. O-alkylation can be achieved by first converting the alcohol to an alkoxide with a strong base, followed by reaction with an alkyl halide (Williamson ether synthesis), though this can be complicated by elimination reactions. An alternative strategy involves the substitution of a suitable leaving group, such as a halogen, with an alcoholate. beilstein-journals.org

Other transformations of the carbon-oxygen bond include oxidation of the hydroxyl group to form a ketone, a reaction achievable with oxidizing agents like potassium permanganate (B83412) or chromium trioxide. This introduces a carbonyl group, which can serve as a point for further synthetic elaboration.

Expansion of the 1,4-Oxazepane Core through Annulation and Fusion

Creating more complex, polycyclic structures from the monocyclic 1,4-oxazepane core can be achieved through annulation (ring-forming) and fusion reactions. These strategies lead to novel molecular architectures with potentially unique biological profiles. researchgate.netdntb.gov.ua Research into related seven-membered heterocycles demonstrates several viable approaches.

One strategy involves a [3+4]-annulation by reacting an aza-oxyallyl cation with an amphoteric compound containing both a nucleophilic and an electrophilic site. figshare.com Another powerful method is intramolecular cyclization. For instance, base-mediated 7-exo-dig cyclizations have been used to synthesize imidazole-fused 1,4-benzoxazepines from precursors containing alkyne functional groups. acs.orgnih.gov The reaction pathway can be influenced by the substrate, with terminal alkynes sometimes leading to skeletal rearrangements through intermolecular O-to-N propargyl transfer followed by cyclization. nih.gov Such ring-fusion strategies are significant as they can enhance receptor affinity and cell permeability compared to smaller ring systems. acs.org

These advanced synthetic methods allow for the construction of benzo-fused derivatives and other bicyclic or tricyclic systems, significantly expanding the chemical space accessible from the 1,4-oxazepane template. researchgate.netnih.govmdpi.com

Multicomponent Reactions Incorporating 1,4-Oxazepane Units

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. semanticscholar.orgnih.gov These reactions are characterized by their high atom economy and procedural simplicity, making them powerful tools in modern organic synthesis. researchgate.net

The 1,4-oxazepane ring system and its derivatives can be effectively synthesized using MCRs. For instance, a straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes can be achieved via a Brønsted acid-catalyzed intramolecular etherification reaction, which is a key step in a multicomponent process. semanticscholar.org

A notable example of MCRs in the synthesis of related oxazepine scaffolds is the consecutive Betti/Bargellini reaction. chemicalpapers.com This approach has been successfully employed to construct novel naphtho[1,2-f] chemicalpapers.comCurrent time information in Bangalore, IN.oxazepine derivatives. chemicalpapers.com The process begins with a Betti reaction to form aminobenzylnaphthols, which are then subjected to a Bargellini multicomponent reaction with chloroform (B151607) and an aliphatic ketone in the presence of a base to yield the final oxazepine-based scaffold. chemicalpapers.com

Isocyanide-based multicomponent reactions, such as the Ugi reaction, have also proven to be exceptionally versatile for synthesizing oxazepine-containing heterocycles. frontiersin.orgfrontiersin.orgnih.govresearchgate.net A one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide leads to the formation of oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.orgfrontiersin.org A plausible mechanism involves the initial formation of an iminium intermediate, followed by the addition of the isocyanide and subsequent intramolecular acylation (Mumm rearrangement) to form the Ugi adduct, which then undergoes cyclization. nih.gov

Table 3: Multicomponent Reactions for the Synthesis of 1,4-Oxazepane and Related Scaffolds

| Multicomponent Reaction | Key Reactants | Resulting Scaffold |

| Consecutive Betti/Bargellini Reaction | 2-Naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, aliphatic ketones. chemicalpapers.com | Naphtho[1,2-f] chemicalpapers.comCurrent time information in Bangalore, IN.oxazepine derivatives. chemicalpapers.com |

| Isocyanide-Based Three-Component Reaction (Ugi-type) | 2-(2-Formylphenoxy)acetic acid, 2-aminobenzamide, isocyanides. frontiersin.orgfrontiersin.org | Oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.orgfrontiersin.org |

| Brønsted Acid-Catalyzed Intramolecular Etherification | Part of a multicomponent strategy. semanticscholar.org | 4,7-Disubstituted 1,4-oxazepanes. semanticscholar.org |

The application of these and other multicomponent reactions provides a powerful and efficient avenue for the diversification of the 1,4-oxazepane core, enabling the rapid generation of libraries of novel compounds for further investigation.

Spectroscopic and Structural Characterization Techniques Applied to 6 Methyl 1,4 Oxazepan 6 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgmdpi.comimpactfactor.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 6-methyl-1,4-oxazepan-6-ol derivatives. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework, connectivity, and stereochemistry. ipb.ptwikipedia.org The increasing complexity of synthetic heterocyclic compounds necessitates the use of a combination of advanced NMR techniques for unambiguous structure elucidation. ipb.pt

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidationmdpi.comimpactfactor.orgresearchgate.netnih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for determining the molecular structure of 6-methyl-1,4-oxazepan-6-ol derivatives. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the arrangement of protons within the molecule can be deduced. libretexts.org

The ¹H NMR spectrum of a typical 6-methyl-1,4-oxazepan-6-ol derivative would exhibit characteristic signals for the methyl group protons, the methylene (B1212753) protons of the oxazepane ring, and the hydroxyl proton. The protons of the methylene groups adjacent to the nitrogen and oxygen atoms within the seven-membered ring would show distinct chemical shifts due to the different electronic environments. For instance, in related 2,3-dihydro-1H-benzo[e] rsc.orgprinceton.eduoxazepin-5-one derivatives, methylene protons adjacent to the nitrogen and oxygen atoms appear at different chemical shifts, often as complex multiplets or doublets of doublets due to coupling with neighboring protons. mdpi.com The methyl group typically appears as a singlet in the upfield region of the spectrum. mdpi.com

Table 1: Illustrative ¹H NMR Data for Related Oxazepine Derivatives This table presents data for structurally related compounds to illustrate the typical chemical shifts observed for protons in similar chemical environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysismdpi.comimpactfactor.orgresearchgate.netnih.govipb.ptresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the determination of the number of different carbon environments in the molecule. mdpi.com

For 6-methyl-1,4-oxazepan-6-ol derivatives, the ¹³C NMR spectrum would show signals for the quaternary carbon C6, the methyl carbon, and the various methylene carbons of the ring. The chemical shifts of the carbons adjacent to the heteroatoms (C5 and C7, and C3 and C2) are particularly informative, appearing in the downfield region of the spectrum compared to other aliphatic carbons. mdpi.com Analysis of ¹³C NMR data from related heterocyclic systems confirms that carbons bonded to oxygen and nitrogen have characteristic chemical shifts that aid in their assignment. rsc.orgmdpi.comimpactfactor.orgresearchgate.net

Table 2: Illustrative ¹³C NMR Data for Related Oxazepine Derivatives This table presents data for structurally related compounds to illustrate the typical chemical shifts observed for carbons in similar chemical environments.

Advanced NMR Techniques for Stereochemical Assignmentresearchgate.net

Since 6-methyl-1,4-oxazepan-6-ol contains a chiral center at the C6 position, determining the enantiomeric composition and absolute configuration requires advanced NMR methods. These techniques are crucial for understanding the three-dimensional arrangement of atoms.

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon observed in scalemic mixtures (mixtures of enantiomers where one is in excess) of certain chiral molecules. nih.gov It arises from the rapid, reversible formation of diastereomeric homo- and heterochiral aggregates in solution. nih.govnih.gov These transient diastereomeric complexes are non-equivalent in the magnetic field, which can lead to the splitting of NMR signals into two distinct sets, one for each enantiomer. nih.gov

The relative intensity of these split signals directly corresponds to the enantiomeric ratio of the sample. nih.gov This allows for the determination of enantiomeric purity directly from the NMR spectrum without the need for external chiral additives. nih.gov The observation and magnitude of the SIDA effect are highly dependent on experimental conditions such as the solvent, concentration, and temperature of the sample. mdpi.comehu.es This technique has been successfully used to study chiral recognition in various molecules, including those with amine and amide functionalities that can form hydrogen-bonded associates. nih.govnih.gov

When the SIDA effect is not observed, external chiral auxiliaries can be used to determine enantiomeric composition.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to the NMR sample. unipi.it They interact non-covalently with the enantiomers of the analyte to form transient diastereomeric solvates. researchgate.netunipi.it These diastereomeric complexes have different NMR spectra, resulting in separate signals for each enantiomer of the analyte. nih.gov This method is direct and does not require chemical modification of the substrate. unipi.it The effectiveness of a CSA depends on forming complexes with sufficiently different geometries and stabilities for the two enantiomers. nih.gov

Chiral Derivatizing Agents (CDAs) are enantiopure reagents that react covalently with the functional groups (like the hydroxyl or secondary amine group) of the analyte enantiomers. wikipedia.org This reaction converts the pair of enantiomers into a pair of stable diastereomers. wikipedia.org Because diastereomers have distinct physical and spectral properties, they exhibit separate signals in both ¹H and ¹³C NMR spectra, allowing for their quantification. wikipedia.org This method is widely used for determining both enantiomeric purity and absolute configuration, as the resulting diastereomers often have greater conformational rigidity, which leads to more significant differences in their NMR spectra. wikipedia.org

Two-Dimensional NMR Spectroscopy (e.g., COSY, TOCSY, ROESY)wikipedia.org

Two-dimensional (2D) NMR experiments provide correlation maps between different nuclei, offering deeper insights into molecular structure and connectivity that are often unattainable from 1D spectra alone. wikipedia.orgoxinst.com

COSY (Correlation Spectroscopy) is one of the most fundamental 2D NMR experiments. It identifies pairs of protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H). oxinst.com A cross-peak in a COSY spectrum indicates a coupling interaction between the two protons on the corresponding axes, which is essential for tracing out the bonding network within the 6-methyl-1,4-oxazepan-6-ol ring system. wikipedia.org

TOCSY (Total Correlation Spectroscopy) is similar to COSY but extends the correlation to an entire spin system. ipb.pt If a proton is coupled to another, which is in turn coupled to a third, a TOCSY experiment will show correlations between all three protons, even if they are not directly coupled. wikipedia.org This is particularly useful for identifying all the protons belonging to the continuous chain of the oxazepane ring. oxinst.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, rather than through-bond coupling. princeton.edu It detects correlations between protons that are close to each other in space (typically within 5 Å), which is a result of the nuclear Overhauser effect (NOE). ipb.ptprinceton.edu ROESY is critical for determining the relative stereochemistry and preferred conformation of the flexible seven-membered ring in 6-methyl-1,4-oxazepan-6-ol derivatives by identifying which protons are on the same face of the ring. ipb.ptresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, as each molecular formula has a unique exact mass. For 6-Methyl-1,4-oxazepan-6-ol (C₆H₁₃NO₂), HRMS can definitively confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

The theoretical monoisotopic mass of the neutral molecule is 131.09463 Da. In mass spectrometry, especially with soft ionization techniques like ESI, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The expected accurate masses for these species are crucial for their identification in a complex matrix.

Interactive Data Table 1: Theoretical Exact Masses for HRMS Confirmation of 6-Methyl-1,4-oxazepan-6-ol

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.10191 |

| [M+Na]⁺ | C₆H₁₃NO₂Na⁺ | 154.08385 |

| [M+K]⁺ | C₆H₁₃NO₂K⁺ | 170.05779 |

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an essential tool for confirming the identity of newly synthesized compounds like 6-Methyl-1,4-oxazepan-6-ol.

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. chromatographyonline.com This process provides detailed structural information by revealing the compound's fragmentation pathways. The fragmentation of the 1,4-oxazepane (B1358080) ring is influenced by the presence of the oxygen and nitrogen heteroatoms, the hydroxyl group, and the methyl group.

For 6-Methyl-1,4-oxazepan-6-ol, the protonated molecule ([M+H]⁺, m/z 132.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic fragment ions. Expected fragmentation pathways for this structure would include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 114.0913.

Ring Cleavage: The seven-membered ring can undergo various cleavage patterns. Cleavage adjacent to the heteroatoms is common. For instance, the loss of a C₂H₄O fragment or a C₂H₅N fragment is plausible.

Loss of the Methyl Group (CH₃): While less common as a primary fragmentation step for a tertiary alcohol, it could occur.

The analysis of the fragmentation patterns of related 1,4-oxazepane derivatives helps in predicting the behavior of 6-Methyl-1,4-oxazepan-6-ol. chromatographyonline.com

Interactive Data Table 2: Predicted MS/MS Fragments for the [M+H]⁺ Ion of 6-Methyl-1,4-oxazepan-6-ol

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Theoretical) |

| 132.1 | [M+H-H₂O]⁺ | H₂O | 114.0913 |

| 132.1 | [M+H-CH₃]⁺ | CH₃ | 117.0706 |

| 132.1 | [M+H-C₂H₄O]⁺ | C₂H₄O | 88.0651 |

| 132.1 | [M+H-C₃H₇O]⁺ | C₃H₇O | 73.0498 |

By comparing the observed fragment ions with these predicted values, the structure of the parent compound can be confirmed.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. Given the presence of a hydroxyl group and a secondary amine in its structure, 6-Methyl-1,4-oxazepan-6-ol is a polar molecule and thus an excellent candidate for ESI-MS analysis. nih.gov

In positive-ion mode ESI, the analyte solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. nih.gov This gentle ionization process minimizes fragmentation in the source, resulting in a clean mass spectrum dominated by the molecular ion, which is ideal for molecular weight determination and for subsequent MS/MS analysis. nih.gov Studies on related 1,4-oxazepane derivatives frequently utilize ESI-MS for their characterization, confirming its suitability for this class of compounds. rsc.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed frequencies correspond to the vibrational energies of the molecule's functional groups. The FTIR spectrum of 6-Methyl-1,4-oxazepan-6-ol is expected to show characteristic absorption bands for its alcohol, amine, and ether functionalities.

Based on data from related 1,4-oxazepane and substituted alcohol/amine compounds, the following key vibrational bands can be predicted. researchgate.netsciencescholar.usjmchemsci.com

Interactive Data Table 3: Predicted FTIR Absorption Bands for 6-Methyl-1,4-oxazepan-6-ol

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | O-H (Alcohol), N-H (Amine) | Stretching | Strong, Broad |

| 2980 - 2850 | C-H (Alkyl) | Stretching | Medium to Strong |

| 1470 - 1450 | C-H (Alkyl) | Bending | Medium |

| 1350 - 1250 | C-N (Amine) | Stretching | Medium |

| 1150 - 1050 | C-O (Ether and Alcohol) | Stretching | Strong |

The broad band in the 3400-3200 cm⁻¹ region is a result of the overlapping stretching vibrations of the O-H and N-H groups, which are typically broadened due to hydrogen bonding. The strong absorption in the 1150-1050 cm⁻¹ range is characteristic of the C-O stretching vibrations of the ether linkage within the oxazepane ring and the tertiary alcohol. uobabylon.edu.iq

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational frequencies of the molecule. A key difference is that non-polar bonds and symmetric vibrations tend to produce strong signals in Raman spectroscopy, whereas polar bonds are more intense in FTIR. spectroscopyonline.com

For 6-Methyl-1,4-oxazepan-6-ol, the FT-Raman spectrum would provide valuable additional information:

C-H Stretching: The C-H stretching vibrations (2980-2850 cm⁻¹) are typically very strong in Raman spectra.

C-C Backbone: The stretching and bending vibrations of the carbon skeleton of the oxazepane ring would be more prominent in the Raman spectrum compared to the FTIR spectrum.

O-H and N-H Stretching: The O-H and N-H stretching bands are generally weaker in Raman than in FTIR.

Symmetry: For molecules with a center of symmetry, there is a rule of mutual exclusion where vibrations that are Raman active are IR inactive and vice versa. While 6-Methyl-1,4-oxazepan-6-ol is not highly symmetrical, some vibrations will be more pronounced in one technique over the other.

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous structural confirmation. nih.govbruker.com

Chromatographic Techniques for Purity and Enantiomeric Analysismdpi.comresearchgate.net

Chromatographic methods are indispensable for the analysis of 6-Methyl-1,4-oxazepan-6-ol and its related compounds, enabling both the assessment of purity and the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of 6-Methyl-1,4-oxazepan-6-ol derivatives. This method is widely used to separate, identify, and quantify each component in a mixture. For instance, documentation for 6-Methyl-1,4-oxazepan-6-ol hydrochloride and its (S)-enantiomer often includes HPLC data to confirm the purity of the compound. bldpharm.combldpharm.com The versatility of HPLC allows for its application in various stages of research and development, from monitoring the progress of a chemical reaction to final quality control of the synthesized compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Given that 6-Methyl-1,4-oxazepan-6-ol possesses a chiral center, the separation of its enantiomers is crucial for both chemical synthesis and potential pharmaceutical applications. Chiral HPLC is the gold standard for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com

The development of practical, large-scale syntheses for chiral 1,4-oxazepane derivatives often aims to be free of chiral HPLC separation, which can be complex and costly. However, chiral HPLC remains a vital analytical tool to verify the enantiomeric excess (ee) and optical purity of the final product. researchgate.net For example, in the synthesis of a peripherally selective noradrenaline reuptake inhibitor with a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold, while the process was designed to avoid preparative chiral separation, analytical chiral HPLC would be essential to confirm the high enantiomeric purity claimed. researchgate.net

The choice of the chiral stationary phase is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and effectiveness in separating a wide range of chiral compounds, including those with structures similar to 1,4-oxazepane derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, with the different stabilities of these complexes leading to different retention times. mdpi.com

Table 1: Chiral HPLC in the Analysis of Chiral Compounds

| Analytical Goal | Technique | Key Principle | Application Example |

| Enantiomeric Separation | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Verification of enantiomeric purity of synthesized chiral 1,4-oxazepane derivatives. researchgate.net |

| Purity Assessment | Chiral HPLC | Separation of enantiomers from each other and from other impurities. | Quality control of single-enantiomer pharmaceutical ingredients. |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. acs.org For compounds like 6-Methyl-1,4-oxazepan-6-ol hydrochloride and its (S)-enantiomer, UPLC can provide more detailed information about the sample's purity, detecting even minor impurities that might be missed by HPLC. bldpharm.combldpharm.com The increased efficiency of UPLC is particularly advantageous in high-throughput screening and quality control environments where speed and sensitivity are paramount. acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determinationmdpi.comsci-hub.se

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. For chiral molecules like 6-Methyl-1,4-oxazepan-6-ol derivatives, obtaining a single crystal suitable for X-ray diffraction analysis provides definitive proof of its stereochemistry. mdpi.com

In the study of related heterocyclic systems, such as 5-arylimino-1,3,4-thiadiazole derivatives, single-crystal X-ray crystallography was essential to confirm the molecular structure and prove the regio- and diastereoselectivity of the synthetic reaction. mdpi.com Similarly, for derivatives of 1,4-oxazepan-5-ones, X-ray diffraction analysis of a crystallized major diastereomer allowed for the determination of its absolute configuration and confirmed the presence of the morpholinone ring. sci-hub.se This technique is invaluable when other spectroscopic methods, like NMR, cannot definitively distinguish between possible isomers.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which is then used to determine the empirical formula of the compound. This technique is a crucial step in the characterization of newly synthesized compounds, including derivatives of 6-Methyl-1,4-oxazepan-6-ol, to ensure that the final product has the expected atomic composition.

For example, the molecular formula of (S)-4-Benzyl-1,4-oxazepan-6-ol is given as C₁₂H₁₇NO₂. Elemental analysis would be performed to experimentally verify the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a synthesized sample, confirming that they align with the calculated values for this formula. This validation is a standard procedure in synthetic chemistry to provide evidence of a compound's identity and purity.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained | Relevance to 6-Methyl-1,4-oxazepan-6-ol Derivatives |

| HPLC | Purity Analysis | Separation and quantification of components in a mixture. | Confirms the purity of synthesized batches. bldpharm.combldpharm.com |

| Chiral HPLC | Enantiomeric Separation | Separation and quantification of enantiomers. | Determines the enantiomeric excess and optical purity. researchgate.net |

| UPLC | High-Resolution Purity Analysis | Faster and more sensitive separation of components. | Provides detailed impurity profiling. bldpharm.combldpharm.com |

| X-ray Crystallography | Structural Elucidation | Three-dimensional atomic arrangement and absolute configuration. | Unambiguously determines the stereochemistry of chiral derivatives. mdpi.comsci-hub.se |

| Elemental Analysis | Empirical Formula Determination | Percentage composition of elements. | Validates the expected elemental composition of a new compound. |

Computational Chemistry and Theoretical Studies of 1,4 Oxazepanes

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular structures, energies, and electronic properties. For the 1,4-oxazepane (B1358080) ring system, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to build a comprehensive theoretical understanding.

Density Functional Theory (DFT) has become a popular method for studying seven-membered heterocyclic systems due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are widely used to optimize molecular geometries, predict reactivity, and ensure stability. For instance, hybrid functionals like B3LYP and meta-hybrid functionals such as M06-2X have been successfully applied to investigate related heterocyclic structures. nih.govx-mol.netresearchgate.net

Applications of DFT in the study of 1,4-oxazepane derivatives and similar compounds include:

Structural Validation: Calculated molecular structures using DFT methods have shown excellent agreement with experimental data obtained from X-ray crystallography for related fused-1,4-oxazepine systems. researchgate.net

Reactivity and Stability Analysis: DFT is used to compute molecular global reactivity descriptors, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Mechanistic Studies: DFT calculations are instrumental in elucidating reaction mechanisms. For example, the M06-2X functional has been used to study the mechanisms of reactions involving benzo rsc.orgacs.orgoxazepane derivatives. acs.org

| DFT Application | Methodology/Functional | Investigated Properties | Relevance to 1,4-Oxazepanes |

| Racemization Mechanism | B3LYP, M06-2X | Reaction energy barriers, transition states | Provides a framework for studying dynamic processes in similar seven-membered rings. x-mol.net |

| Reactivity & Stability | M06-2X | HOMO-LUMO gap, Fukui function, MEP | Allows prediction of the electronic behavior and stability of the 1,4-oxazepane scaffold. nih.govuj.ac.za |

| Structural Confirmation | B3LYP/6–31G(d,p) | Optimized geometries, bond lengths, bond angles | Validates theoretical models by comparing calculated structures with experimental X-ray data. researchgate.net |

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for studying molecular systems. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used alongside DFT to offer a more complete picture of a molecule's properties. uj.ac.za

In the context of 1,4-oxazepanes and their analogues, ab initio calculations have been applied to:

Study Reaction Pathways: Ab initio molecular orbital methods have been used to calculate the energies of molecules involved in reaction paths and to identify transition states, successfully predicting experimental products in 1,4-oxazepine (B8637140) formation. nih.gov

Conformational Energetics: These methods are crucial for performing conformational analysis, helping to determine the relative energies of different ring conformations and identify the most stable structures. uj.ac.za

Conformational Analysis of the Seven-Membered Ring System

Seven-membered rings like 1,4-oxazepane are conformationally flexible, leading to multiple possible low-energy states. rsc.org Understanding this conformational landscape is critical, as the specific three-dimensional structure of the ring often dictates its biological activity and chemical reactivity.

Despite the inherent flexibility of the seven-membered ring, studies on 1,4-oxazepane derivatives indicate a preference for specific conformations. Analysis of nuclear magnetic resonance (NMR) data, particularly vicinal ¹H–¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations, has shown that the 1,4-oxazepane scaffold often adopts an energetically favorable chair-like conformation. rsc.orgrsc.org The flexibility of the seven-membered ring is thought to play a role in its distinct properties compared to six-membered analogues. scispace.com

| Conformation Type | Evidence | Significance |

| Chair | NMR analysis (¹H–¹H coupling constants, NOE) | Identified as the most energetically favorable conformation for certain 1,4-oxazepane scaffolds. rsc.orgrsc.org |

| Twist-Chair / Boat | (Theoretical Possibilities) | Seven-membered rings can adopt various conformations, and computational studies are needed to map the full energy landscape. |

The presence of substituents on the 1,4-oxazepane ring can significantly influence its conformational equilibrium. The size, position, and electronic nature of substituents can alter the relative energies of different chair, boat, and twist-boat conformations. For 6-Methyl-1,4-oxazepan-6-ol, the methyl and hydroxyl groups at the C6 position would be expected to have a pronounced effect.

While specific computational studies on 6-Methyl-1,4-oxazepan-6-ol are not widely available, general principles suggest:

Steric Effects: A bulky substituent will generally prefer an equatorial or pseudo-equatorial position to minimize steric hindrance. The stereoselectivity of reactions involving substituted oxazepanes has been shown to be controlled primarily by the conformation of the substrate. nih.gov

Biological Activity: The conformation of the 1,4-oxazepane ring and its substituents is critical for its interaction with biological targets. For related dopamine (B1211576) D4 receptor ligands, the size of the oxazepane ring and its substitution pattern were found to be important for affinity. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to confirm the structure and conformation of a synthesized molecule.

For 1,4-oxazepanes, theoretical calculations are used to predict:

Vibrational Frequencies: DFT methods, such as M06-2X/6-311++G(d,p), can calculate vibrational frequencies that correspond to infrared (IR) spectra. nih.gov Comparing the calculated spectrum with the experimental one aids in structural elucidation.

NMR Chemical Shifts and Coupling Constants: Quantum chemical calculations can predict NMR parameters. This is particularly valuable for conformationally flexible systems, as the predicted values for different conformations can be compared with experimental results to determine the dominant structure in solution. rsc.orgrsc.org

Validation with X-ray Crystallography: The ultimate confirmation of a solid-state structure comes from X-ray diffraction. Computational studies provide optimized geometries that can be directly compared to crystallographic data, with good agreement often observed for bond lengths and angles in related heterocyclic systems. nih.govresearchgate.net This correlation between theoretical predictions and experimental results provides a high degree of confidence in the assigned molecular structure.

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a well-established technique for verifying molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a popular and accurate approach for calculating NMR shielding tensors, which are then converted into chemical shifts. mdpi.com

For a molecule like 6-Methyl-1,4-oxazepan-6-ol, the process involves first optimizing the molecular geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311G(d,p). researchgate.net Following geometry optimization, the GIAO method is employed to compute the ¹³C and ¹H isotropic shielding values. These values are then scaled and referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. mdpi.com